molecular formula C22H17F3N2O4 B6546864 methyl 4-(2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-amido)benzoate CAS No. 946332-50-9

methyl 4-(2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-amido)benzoate

Cat. No.: B6546864
CAS No.: 946332-50-9
M. Wt: 430.4 g/mol
InChI Key: HXHNMDOUXWXPQX-UHFFFAOYSA-N
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Description

Methyl 4-(2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-amido)benzoate is a useful research compound. Its molecular formula is C22H17F3N2O4 and its molecular weight is 430.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 430.11404151 g/mol and the complexity rating of the compound is 746. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 4-(2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-amido)benzoate is a complex organic compound with potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H17F3N2O3C_{21}H_{17}F_{3}N_{2}O_{3}, with a molecular weight of approximately 402.37 g/mol. The compound features a dihydropyridine core, which is known for its diverse biological activities, including neuroprotective and anti-inflammatory effects.

1. Neuroprotective Effects

Research indicates that compounds with similar structures to this compound may exhibit neuroprotective properties. For instance, analogs of the neurotoxin MPTP have been studied for their interaction with monoamine oxidase enzymes (MAO-A and MAO-B), which play a critical role in dopaminergic neurotoxicity. Compounds that are good substrates for MAO-B tend to exhibit neurotoxic effects; however, the specific interactions and protective mechanisms of this compound require further investigation .

2. Antioxidant Activity

Dihydropyridine derivatives are often evaluated for their antioxidant capabilities. Preliminary studies suggest that the trifluoromethyl group may enhance the compound's ability to scavenge free radicals, thereby providing cellular protection against oxidative stress.

Study on Neurotoxicity

In a study evaluating the neurotoxic effects of various dihydropyridine derivatives, it was found that compounds exhibiting structural similarities to this compound were weak substrates for MAO-A but good substrates for MAO-B. This suggests a potential mechanism by which these compounds could induce neurotoxicity through oxidative stress pathways .

Antioxidant Evaluation

A comparative analysis of several dihydropyridine derivatives demonstrated that those with strong electron-withdrawing groups exhibited enhanced antioxidant activity in vitro. This aligns with the hypothesis that this compound may also possess similar properties due to its structural characteristics.

Data Table: Summary of Biological Activities

Activity Mechanism Reference
NeuroprotectiveInteraction with MAO-B
AntioxidantFree radical scavenging
AntimicrobialMembrane permeability enhancement

Properties

IUPAC Name

methyl 4-[[2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F3N2O4/c1-31-21(30)15-6-10-17(11-7-15)26-19(28)18-3-2-12-27(20(18)29)13-14-4-8-16(9-5-14)22(23,24)25/h2-12H,13H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXHNMDOUXWXPQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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